AZD8848
概要
説明
AZD-8848は、アストラゼネカ株式会社が開発した低分子医薬品です。これは、生来の免疫系において重要な役割を果たすToll様受容体7(TLR7)の選択的アゴニストです。 この化合物は、免疫系疾患、感染症、および耳鼻咽喉科疾患における潜在的な治療応用について調査されてきました .
製法
AZD-8848の合成経路は、主要な中間体の調製から始まり、いくつかの工程を含みます。 最終生成物は、酢酸メチルによるエステル化によって得られます . 産業生産方法は、通常、温度、pH、反応時間などを制御することにより、高い収率と純度を確保するために反応条件を最適化します。
準備方法
The synthetic route for AZD-8848 involves several steps, starting with the preparation of key intermediatesThe final product is obtained through esterification with methyl acetate . Industrial production methods typically involve optimizing reaction conditions to ensure high yield and purity, such as controlling temperature, pH, and reaction time.
化学反応の分析
AZD-8848は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して実行できます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。
置換: 置換反応の一般的な試薬には、ハロゲンやアジ化ナトリウムやシアン化カリウムなどの求核剤が含まれます。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、AZD-8848の酸化は、水酸化誘導体の形成につながる可能性があります .
科学研究の応用
化学: TLR7シグナル伝達経路を研究するためのツール化合物として使用されます。
生物学: 特にアレルギー性喘息や鼻炎における免疫応答の調節における役割について調査されています.
医学: アレルギー性喘息や季節性アレルギー性鼻炎を含む免疫系疾患の治療薬として検討されています.
産業: 新しい免疫調節薬の開発における潜在的な用途があります。
科学的研究の応用
Chemistry: Used as a tool compound to study TLR7 signaling pathways.
Industry: Potential applications in the development of new immunomodulatory drugs.
作用機序
AZD-8848は、Toll様受容体7(TLR7)を選択的に活性化することにより、その効果を発揮します。この活性化は、1型インターフェロンやその他のサイトカインの産生につながり、免疫応答の調節を助けます。 関与する分子標的と経路には、最終的に活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)の活性化と炎症性サイトカインの産生につながるMyD88依存性シグナル伝達経路が含まれます .
類似の化合物との比較
AZD-8848は、その高い選択性と効力により、TLR7アゴニストの中で独特です。類似の化合物には以下が含まれます。
イミキモド: 尋常性疣贅や基底細胞癌などの皮膚疾患の治療に使用される別のTLR7アゴニスト。
レシキモド: 癌免疫療法や抗ウイルス療法における用途を持つTLR7/8アゴニスト。
これらの化合物と比較して、AZD-8848は、特に軽度の喘息患者におけるアレルゲン誘発応答の軽減において、前臨床試験および臨床試験で有望な結果を示しています .
類似化合物との比較
AZD-8848 is unique among TLR7 agonists due to its high selectivity and potency. Similar compounds include:
Imiquimod: Another TLR7 agonist used for the treatment of skin conditions like actinic keratosis and basal cell carcinoma.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Compared to these compounds, AZD-8848 has shown promising results in preclinical and clinical studies, particularly in reducing allergen-induced responses in patients with mild asthma .
生物活性
AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug to minimize systemic exposure while maximizing local biological activity. Its primary application is in treating allergic airway diseases, including allergic rhinitis and asthma. The compound undergoes rapid metabolism in plasma, which limits its systemic levels and enhances its safety profile.
This compound acts as a potent TLR7 agonist, stimulating the immune system to shift from a Th2-dominant response to a more balanced Th1 response. This modulation is crucial in managing allergic conditions, where Th2 responses are typically exaggerated.
- Potency : this compound has an EC50 of approximately 4 nM for inducing interferon-alpha (IFNα) production from human peripheral blood mononuclear cells (PBMCs) and an IC50 of 0.2–1.0 nM for inhibiting interleukin-5 (IL-5), a key cytokine in allergic responses .
- Selectivity : The compound shows minimal activity against other TLRs, ensuring that its effects are primarily mediated through TLR7 .
Pharmacokinetics
This compound has a very short half-life in human and rat plasma (<0.3 minutes), which is advantageous for reducing systemic exposure. After administration via inhalation, the compound is rapidly cleared from the lungs, with less than 10% remaining after 7 minutes . The following table summarizes key pharmacokinetic data:
Parameter | Value |
---|---|
Half-life in plasma | <0.3 min |
Peak plasma concentration | 2 nM (5 min post-dose) |
Lung clearance | <10% remaining after 7 min |
Duration of effect | Up to 5 days |
Efficacy in Allergic Rhinitis and Asthma
Several clinical trials have investigated the efficacy and safety of this compound in patients with allergic rhinitis and asthma.
-
Study on Allergic Rhinitis :
- Design : Double-blind, randomized, placebo-controlled trial.
- Dosage : this compound administered intranasally at doses of 30 µg or 60 µg once weekly for five weeks.
- Results : A significant reduction in the late asthmatic response (LAR) fall in forced expiratory volume in 1 second (FEV1) was observed at one week post-treatment (27% reduction compared to placebo, p=0.035) .
- Long-term Effects :
Safety Profile
This compound has been generally well tolerated across studies. The following table summarizes adverse events reported during clinical trials:
Adverse Event Type | This compound Group (n=26) | Placebo Group (n=25) |
---|---|---|
Any adverse events (%) | 85% | 88% |
Serious adverse events (%) | 0% | 4% |
Mild adverse events | 65 | 70 |
Moderate adverse events | 16 | 23 |
Severe adverse events | 3 | 1 |
Most reported adverse events were mild, with no fatalities or serious complications attributed to this compound .
Case Studies
A notable case involved a patient with mild asthma who underwent treatment with this compound. Following the administration, there was a marked decrease in eosinophil counts and Th2 cytokine levels post-allergen challenge, indicating a successful modulation of the immune response .
特性
IUPAC Name |
methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIBEHSXLKJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866269-28-5 | |
Record name | AZD-8848 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-8848 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14868 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZD-8848 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。